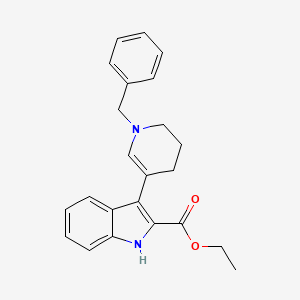
3-(1-benzyl-1,4,5,6-tetrahydro-pyridin-3-yl)-1H-indole-2-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1-benzyl-1,4,5,6-tetrahydro-pyridin-3-yl)-1H-indole-2-carboxylic acid ethyl ester” is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a complex structure with a benzyl group, a tetrahydropyridine ring, and an indole core, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1-benzyl-1,4,5,6-tetrahydro-pyridin-3-yl)-1H-indole-2-carboxylic acid ethyl ester” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.
Introduction of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be introduced via a cyclization reaction, often involving a suitable diene and a nitrogen-containing compound.
Benzyl Group Addition: The benzyl group can be added through a Friedel-Crafts alkylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the indole core to indoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated indole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of new materials or as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The benzyl and tetrahydropyridine groups might enhance binding affinity and specificity to certain molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-benzyl-1,4,5,6-tetrahydro-pyridin-3-yl)-1H-indole-2-carboxylic acid methyl ester: Similar structure with a methyl ester group instead of an ethyl ester.
3-(1-benzyl-1,4,5,6-tetrahydro-pyridin-3-yl)-1H-indole-2-carboxylic acid: Lacks the ester group, which might affect its solubility and reactivity.
1-benzyl-1,4,5,6-tetrahydro-pyridin-3-yl)-1H-indole: Lacks the carboxylic acid group, potentially altering its biological activity.
Uniqueness
The unique combination of the benzyl group, tetrahydropyridine ring, and indole core in “3-(1-benzyl-1,4,5,6-tetrahydro-pyridin-3-yl)-1H-indole-2-carboxylic acid ethyl ester” provides a distinct chemical profile that can be exploited for specific applications in drug development and material science.
Propriétés
Formule moléculaire |
C23H24N2O2 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
ethyl 3-(1-benzyl-3,4-dihydro-2H-pyridin-5-yl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C23H24N2O2/c1-2-27-23(26)22-21(19-12-6-7-13-20(19)24-22)18-11-8-14-25(16-18)15-17-9-4-3-5-10-17/h3-7,9-10,12-13,16,24H,2,8,11,14-15H2,1H3 |
Clé InChI |
BWXOGQCFHXGUED-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C3=CN(CCC3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[2-(3-Chlorophenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13924756.png)
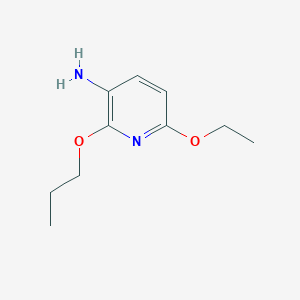

![(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate](/img/structure/B13924777.png)
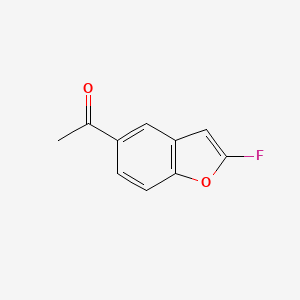
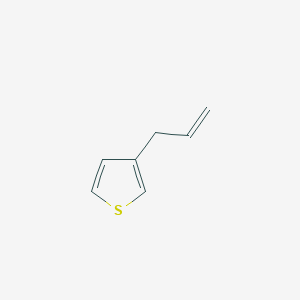
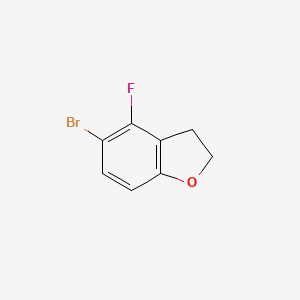
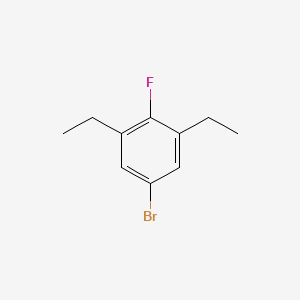
![1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine](/img/structure/B13924808.png)
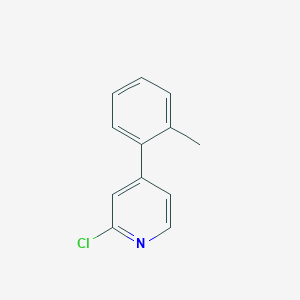
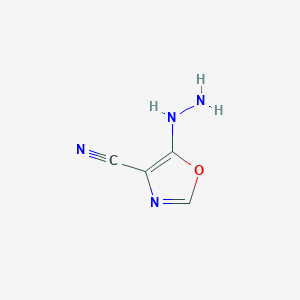
![tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B13924826.png)
![5-(Tetrahydro-2h-pyran-4-yloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13924827.png)
![5-Methoxy-2-methyl-[1,1-biphenyl]-3-carboxylicacid](/img/structure/B13924829.png)
